(3-Ethyl-1,2,4-oxadiazol-5-yl)acetonitrile
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Overview
Description
(3-Ethyl-1,2,4-oxadiazol-5-yl)acetonitrile is a useful research compound. Its molecular formula is C6H7N3O and its molecular weight is 137.142. The purity is usually 95%.
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Scientific Research Applications
Energetic Compounds Synthesis
The synthesis and properties of oxadiazole derivatives, such as 3-trinitromethyl-(1,2,4-oxadiazol-5-one) and its derivatives, have been explored for their energetic compound potential. These compounds have demonstrated significant detonation performance and specific impulses, making them relevant for applications requiring high-energy materials. The study details the synthetic strategies, including ring-closing steps and the preparation of various salts, providing insights into their chemical behavior and potential uses in energetic materials (Hermann, Klapötke, Krumm, & Stierstorfer, 2018).
Antimicrobial Activities
A series of new oxadiazole derivatives have been synthesized and evaluated for their antimicrobial efficacy against various bacterial and fungal pathogens. These studies contribute to the search for new drugs to combat resistant microorganisms. The synthesis involves dissolving cinnamic acid derivatives in acetonitrile, highlighting the role of 1,2,4-oxadiazole derivatives in developing potential antimicrobial agents (SarveAhrabi, Zarrabi Ahrabi, & Souldozi, 2021).
Fluorescent Chemosensors
Oxadiazole-based fluorescent chemosensors, specifically designed for detecting Zn2+ ions in aqueous solutions, have shown promising results. These chemosensors exhibit selective fluorescence enhancement in the presence of Zn2+ ions, supported by detailed fluorescence property investigations and selectivity studies. Such chemosensors could have significant applications in biological and environmental monitoring (Zhou et al., 2012).
Novel Synthetic Routes and Stability Studies
Research into oxadiazole derivatives extends to understanding their synthesis, stability, and reaction mechanisms. Studies have developed novel synthetic routes for these compounds, offering insights into their stability under various conditions. These investigations aid in designing more stable drug products and understanding the degradation kinetics of oxadiazole derivatives, such as BMS-708163, a γ-secretase inhibitor drug candidate. Understanding these properties is crucial for formulating stable pharmaceutical products and exploring the therapeutic potential of oxadiazole derivatives (Hartley et al., 2012).
Future Directions
The future directions for 1,2,4-oxadiazole derivatives, including 1,2,4-Oxadiazole-5-acetonitrile, 3-ethyl-, involve further refinement of 1,2,4-oxadiazole as anti-infective agents . These compounds could be potential alternative templates for discovering novel antibacterial agents . The review of synthetic strategies for these compounds will be valuable for organic and medicinal chemists .
Mechanism of Action
In addition to medicinal application, these heterocycles were utilized for the development of energetic materials , fluorescent dyes , OLEDs , sensors , as well as insecticides . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .
Biochemical Analysis
Biochemical Properties
1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists .
Cellular Effects
Some 1,2,4-oxadiazole derivatives have shown significant inhibitory activity to NO in lipopolysaccharide (LPS)-induced BV2 cells and showed good neuroinflammatory activity .
Molecular Mechanism
The coupling of amidoximes with acyl reagents such as anhydrides occurs in two simple steps: O-acylation of amidoxime (first step) and following cyclodehydration into 1,2,4-oxadiazole (second step) .
Metabolic Pathways
The 1,2,4-oxadiazole core assembly consists of two stages (the O-acylation of amidoximes and the intramolecular cyclization) .
Properties
IUPAC Name |
2-(3-ethyl-1,2,4-oxadiazol-5-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-2-5-8-6(3-4-7)10-9-5/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSLJOCABAWFJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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